molecular formula C14H19ClN2O B1225154 N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B1225154
M. Wt: 266.76 g/mol
InChI Key: UTBFNNHTUDUZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a piperidinyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 3-chloroaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 3-chloroaniline, 4-methylpiperidine, acetic anhydride.

    Conditions: The reaction is usually conducted at a temperature range of 50-70°C.

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 3-chloroaniline and 4-methylpiperidine.

    Optimized Conditions: Enhanced reaction conditions to maximize yield and efficiency.

    Automated Purification: Use of industrial-scale purification methods such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide can be compared with other similar compounds such as:

    N-(3-chlorophenyl)-2-(4-methyl-1-piperidinyl)ethanamide: Similar structure but with an ethanamide group.

    N-(3-chlorophenyl)-2-(4-methyl-1-piperidinyl)propanamide: Contains a propanamide group instead of an acetamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C14H19ClN2O/c1-11-5-7-17(8-6-11)10-14(18)16-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,16,18)

InChI Key

UTBFNNHTUDUZKF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl

solubility

39.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.